N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Overview
Description
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and a trifluoroethyl group attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:
Formation of the furan-2-yl-3-hydroxypropyl intermediate: This step involves the reaction of furan with a suitable hydroxypropylating agent under controlled conditions to yield the furan-2-yl-3-hydroxypropyl intermediate.
Introduction of the trifluoroethyl group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethylating agent.
Formation of the oxalamide core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxalamide core can be reduced to form amine derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxalamide derivatives.
Scientific Research Applications
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoroethyl group can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The oxalamide core can also form coordination complexes with metal ions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)urea: Similar structure but with a urea core instead of an oxalamide core.
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)carbamate: Similar structure but with a carbamate core.
Uniqueness
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to its combination of a furan ring, hydroxypropyl group, and trifluoroethyl group attached to an oxalamide core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds with different cores, such as urea or carbamate.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4/c12-11(13,14)6-16-10(19)9(18)15-4-3-7(17)8-2-1-5-20-8/h1-2,5,7,17H,3-4,6H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSFBUYQMOEDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C(=O)NCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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